Antimycobacterial MIC Comparison: 4-Aminosalicylic Acid vs. PABA
4-Aminosalicylic acid (PAS) exerts its antimycobacterial effect by acting as a competitive antimetabolite of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway [1]. Its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is well-defined, while PABA itself has no direct antimycobacterial activity. The inhibitory effect of 4-ASA can be fully reversed by the addition of excess PABA, demonstrating the competitive nature of their interaction [1].
| Evidence Dimension | Antimycobacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.78 µg/mL (streptomycin-sensitive) and 0.39 µg/mL (streptomycin-resistant) |
| Comparator Or Baseline | Para-aminobenzoic acid (PABA): No intrinsic antimycobacterial activity (MIC not applicable). |
| Quantified Difference | Qualitative difference: 4-ASA is active, PABA is inactive. 4-ASA activity is competitively reversible by PABA. |
| Conditions | In vitro assay against M. tuberculosis strains [1] |
Why This Matters
This demonstrates 4-ASA's unique mechanism as a PABA antimetabolite, a property not shared by other aminosalicylates like 5-ASA, justifying its specific procurement for antitubercular research.
- [1] Youmans, G.P., Raleigh, G.W., and Youmans, A.S. (1947). The tuberculostatic action of para-aminosalicylic acid. J. Bacteriol. 54(4), 409-416. View Source
